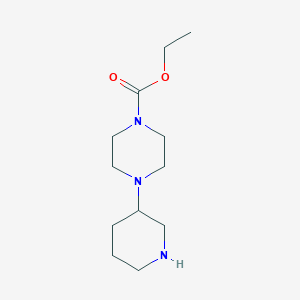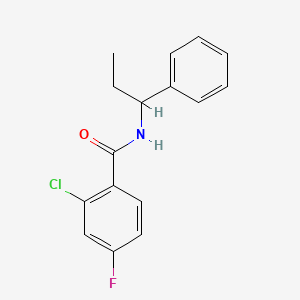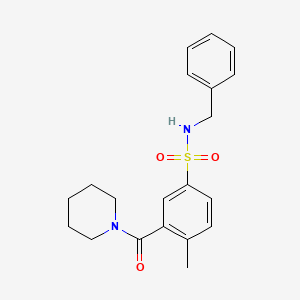![molecular formula C19H24N2OS B5320946 N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTAC is a member of the acetamide class of compounds and is structurally similar to other compounds such as phenylacetamide and thiopheneacetamide.
作用机制
The exact mechanism of action of PTAC is not yet fully understood. However, it is believed that PTAC exerts its therapeutic effects through the modulation of various signaling pathways in the body. For example, PTAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PTAC has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PTAC has been shown to have a number of biochemical and physiological effects in animal models. For example, PTAC has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the serum of rats with carrageenan-induced paw edema. PTAC has also been shown to decrease the levels of glucose and triglycerides in the blood of diabetic rats. Additionally, PTAC has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
实验室实验的优点和局限性
One advantage of using PTAC in lab experiments is its relatively low toxicity profile. In preclinical studies, PTAC has been found to have a high therapeutic index, meaning that it is effective at low doses and has minimal toxicity at therapeutic doses. Additionally, PTAC is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using PTAC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on PTAC. One area of interest is the development of PTAC analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential of PTAC as a treatment for neuropathic pain, a type of chronic pain that is often difficult to treat. Additionally, further studies are needed to elucidate the exact mechanism of action of PTAC and its potential as an anti-cancer agent. Overall, PTAC is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
合成方法
PTAC can be synthesized using a multi-step process that involves the reaction of 1-(4-bromophenyl)piperidine with 2-thiopheneacetyl chloride to form the intermediate product, 1-(4-bromophenyl)-N-(2-thienyl)acetamide. This intermediate product is then reacted with ethylenediamine to form PTAC. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved through recrystallization.
科学研究应用
PTAC has been shown to have a wide range of potential therapeutic applications, including as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, PTAC has been found to have significant analgesic effects in animal models of pain, such as the formalin test and the hot plate test. PTAC has also been shown to have anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model. Additionally, PTAC has been found to have anti-cancer effects in vitro against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15(20-19(22)14-18-6-5-13-23-18)16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKSEHBQJTUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)

![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)